2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide
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Overview
Description
2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)benzenesulfonyl chloride to introduce the nitro group. This is followed by a reaction with 4-(trifluoromethyl)aniline to form the sulfonamide linkage. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to manage the reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products
Reduction: Formation of 2-amino-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of different oxidation states of the nitro group
Scientific Research Applications
2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-nitro-4-(trifluoromethyl)benzenethiol
- 2-nitro-4-(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The additional trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H8F6N2O4S |
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Molecular Weight |
414.28 g/mol |
IUPAC Name |
2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H8F6N2O4S/c15-13(16,17)8-1-4-10(5-2-8)21-27(25,26)12-6-3-9(14(18,19)20)7-11(12)22(23)24/h1-7,21H |
InChI Key |
GQGLZJZJVZNQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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